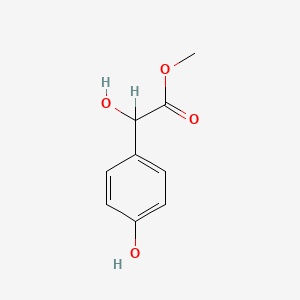

Methyl alpha,4-dihydroxyphenylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl alpha,4-dihydroxyphenylacetate is an organic compound with the molecular formula C10H12O5 and a molecular weight of 212.1993 g/mol . It is also known by other names such as Mandelic acid, 4-hydroxy-3-methoxy-, methyl ester . This compound is characterized by the presence of a benzene ring substituted with hydroxy and methoxy groups, and an ester functional group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl alpha,4-dihydroxyphenylacetate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 4-hydroxy-3-methoxybenzeneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.

化学反応の分析

Catechol O-Methyltransferase (COMT) Catalyzed O-Methylation

COMT transfers a methyl group from S-adenosylmethionine (SAM) to one of the catechol hydroxyl groups, yielding methylated derivatives. For this compound, methylation occurs preferentially at the 3-position of the aromatic ring :

| Reactant | Product | Enzyme |

|---|---|---|

| Methyl α,4-dihydroxyphenylacetate | Methyl 2-hydroxy-3-(4-hydroxy-3-methoxy-phenyl)propanoate | COMT |

This reaction inactivates the catechol system, critical in neurotransmitter metabolism.

Sulfotransferase-Mediated Sulfonation

Cytosolic sulfotransferases catalyze the transfer of a sulfonate group (SO₃⁻) to the phenolic hydroxyl groups, enhancing water solubility for excretion :

| Reactant | Product | Enzyme |

|---|---|---|

| Methyl α,4-dihydroxyphenylacetate | {[3-(3,4-Dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy}sulfonic acid | SULT2B1 / SULT1A3 |

UDP-Glucuronosyltransferase (UGT) Conjugation

UGT1-1 mediates glucuronidation at the hydroxyl groups, forming water-soluble glucuronides for renal elimination :

| Reactant | Product | Site of Modification |

|---|---|---|

| Methyl α,4-dihydroxyphenylacetate | 3,4,5-Trihydroxy-6-[2-hydroxy-4-(2-hydroxy-3-methoxy-3-oxopropyl)phenoxy]oxane-2-carboxylic acid | 4-OH position |

Schiff Base Formation

The 3,4-dihydroxyphenyl group undergoes condensation with primary amines under mild acidic or neutral conditions, forming Schiff bases. This reactivity is exploited in drug design for α-glucosidase inhibitors :

Example Reaction:

Methyl α,4-dihydroxyphenylacetate + Benzylamine →

N-Benzylidene-methyl-α,4-dihydroxyphenylacetate (IC₅₀ = 2.8 µM for α-glucosidase inhibition) .

Key Data:

Antioxidant Activity

The catechol moiety enables radical scavenging via hydrogen atom transfer (HAT). In neuroprotection studies, analogs like methyl 3,4-dihydroxybenzoate (MDHB) exhibit potent antioxidant effects :

Ester Hydrolysis

The α-hydroxy ester group is susceptible to alkaline or enzymatic hydrolysis, though specific data for this compound is limited. General reactivity predicts:

Reaction:

Methyl α,4-dihydroxyphenylacetate + H₂O → α,4-Dihydroxyphenylacetic acid + Methanol

Conditions:

Radical-Mediated Polymerization

The phenolic hydroxyl groups participate in oxidative polymerization, forming dimers or oligomers. This reactivity is harnessed in materials science for polyphenol-based coatings, though direct studies on this compound are pending.

科学的研究の応用

Biological Applications

Antioxidant Activity

The compound exhibits notable antioxidant properties, which are crucial in biological systems for scavenging free radicals. This activity helps prevent oxidative stress-related damage to cells and tissues. Studies have shown that methyl alpha,4-dihydroxyphenylacetate can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Antiviral Properties

Research indicates that this compound has antiviral activities, particularly against enterovirus 71 (EV71), which is associated with hand-foot-and-mouth disease. In vitro studies have demonstrated its potential to inhibit viral replication, suggesting its application in developing antiviral therapeutics .

Industrial Applications

Food and Cosmetic Industry

Due to its antioxidant properties, this compound is being investigated for use as an additive in food preservation and cosmetic formulations. Its ability to prevent lipid peroxidation makes it a candidate for enhancing the shelf life of food products and improving the stability of cosmetic formulations.

Case Studies

作用機序

The mechanism of action of Methyl alpha,4-dihydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may have its own biological effects.

類似化合物との比較

Similar Compounds

Benzeneacetic acid, alpha-hydroxy-4-methoxy-, methyl ester: Similar structure but with a hydroxy group at the alpha position instead of the 4-position.

Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Similar structure but lacks the alpha-hydroxy group.

Benzeneacetic acid, alpha-methoxy-, (S)-: Contains a methoxy group at the alpha position instead of a hydroxy group.

Uniqueness

Methyl alpha,4-dihydroxyphenylacetate is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, as well as the ester functional group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

特性

CAS番号 |

68758-69-0 |

|---|---|

分子式 |

C9H10O4 |

分子量 |

182.17 g/mol |

IUPAC名 |

methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C9H10O4/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,10-11H,1H3 |

InChIキー |

DHPYYPJMQRYNLX-UHFFFAOYSA-N |

SMILES |

COC(=O)C(C1=CC=C(C=C1)O)O |

正規SMILES |

COC(=O)C(C1=CC=C(C=C1)O)O |

Key on ui other cas no. |

68758-69-0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。